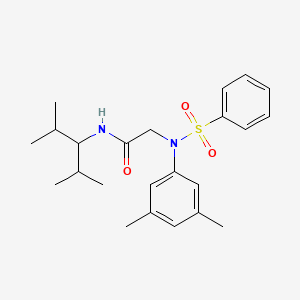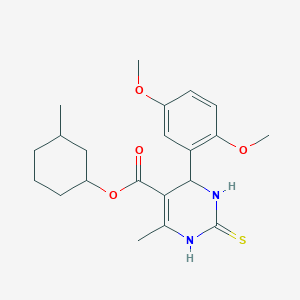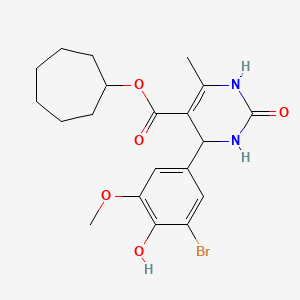![molecular formula C16H9N3O2 B5153009 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as NBD-Cl, which stands for N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) chloride. NBD-Cl is a fluorescent dye that is widely used in biochemical and physiological research. In
科学的研究の応用
NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins, nucleic acids, and other biomolecules. NBD-Cl is also used to study the kinetics of enzyme reactions and to monitor changes in intracellular pH. Additionally, NBD-Cl has been used to study the structure and function of membranes, including lipid bilayers and ion channels.
作用機序
NBD-Cl works by attaching to specific molecules and emitting fluorescent light when excited with a specific wavelength of light. The mechanism of action depends on the specific application, but generally, NBD-Cl is used to label molecules of interest and track their movements or interactions with other molecules.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on living organisms when used at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use NBD-Cl at appropriate concentrations for each application.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling molecules of interest. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation is that NBD-Cl is not suitable for use in vivo due to its potential toxicity. Additionally, NBD-Cl is not always compatible with certain experimental conditions, such as high temperatures or extreme pH levels.
将来の方向性
There are many potential future directions for research involving NBD-Cl. One area of interest is the development of new applications for NBD-Cl in the study of cellular processes and disease mechanisms. Additionally, researchers may explore ways to modify the structure of NBD-Cl to improve its performance or reduce its toxicity. Another potential area of research is the development of new synthesis methods for NBD-Cl that are more efficient or environmentally friendly. Overall, NBD-Cl is a versatile tool that has the potential to contribute to many different areas of scientific research.
合成法
The synthesis of 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of NBD-Cl with high purity.
特性
IUPAC Name |
3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-12-4-3-6-13(8-12)15(11-18)9-14-5-1-2-7-16(14)19(20)21/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOONNJRDDVURG-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)
![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)


![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)

![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)